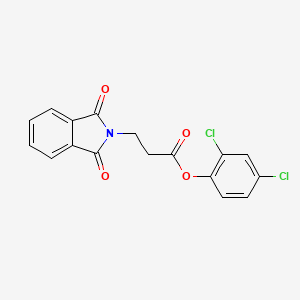![molecular formula C12H11N5O2S B11621542 4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a nitrile group, two methyl groups, and a sulfanyl-linked imidazole ring with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Pyridine Ring Synthesis: The pyridine ring is synthesized separately, often starting from 2,6-dimethylpyridine, which is then functionalized to introduce the nitrile group at the 3-position.
Coupling Reaction: The final step involves coupling the nitrated imidazole with the functionalized pyridine ring through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methyl groups on the pyridine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From electrophilic substitution reactions.
Amines: From the reduction of the nitrile group.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies due to the presence of the imidazole ring, which is known to interact with biological macromolecules .
Medicine
Medicinally, compounds containing imidazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties. The nitroimidazole moiety, in particular, is known for its activity against anaerobic bacteria and protozoa .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the nitro and nitrile groups, which can influence the electronic characteristics of the molecule .
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the nitroimidazole moiety can undergo bioreduction in anaerobic conditions to form reactive intermediates that damage DNA and other cellular components, leading to antimicrobial activity . The pyridine ring can interact with various enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal.
Tinidazole: Another nitroimidazole with similar uses to metronidazole.
Omeprazole: A pyridine derivative used as a proton pump inhibitor.
Uniqueness
4,6-Dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile is unique due to its combined features of a nitrile group, a nitroimidazole moiety, and a sulfanyl linkage, which are not commonly found together in a single molecule. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C12H11N5O2S |
|---|---|
分子量 |
289.32 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N5O2S/c1-7-4-8(2)15-11(9(7)5-13)20-12-10(17(18)19)14-6-16(12)3/h4,6H,1-3H3 |
InChI 键 |
SIKKKDNIFMDORA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)SC2=C(N=CN2C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621481.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11621492.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)

methanolate](/img/structure/B11621526.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)

![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
